molecular formula C16H23N5 B14940794 N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B14940794
M. Wt: 285.39 g/mol
InChI Key: ZSKULAYUZIXCKO-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrazole ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps, starting with the preparation of the cyclohexane ring and the tetrazole ring separately. The cyclohexane ring can be synthesized through hydrogenation of benzene, while the tetrazole ring is often prepared via cycloaddition reactions involving azides and nitriles. The final step involves the coupling of these two intermediates under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Common reagents used in industrial production include dimethylamine, phenylhydrazine, and various catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include oxidized amines, reduced amines, and substituted tetrazole derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE include:

Uniqueness

The uniqueness of N,N-DIMETHYL-1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE lies in its combination of a tetrazole ring and a cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

IUPAC Name

N,N-dimethyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C16H23N5/c1-13-8-7-9-14(12-13)21-15(17-18-19-21)16(20(2)3)10-5-4-6-11-16/h7-9,12H,4-6,10-11H2,1-3H3

InChI Key

ZSKULAYUZIXCKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N(C)C

Origin of Product

United States

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